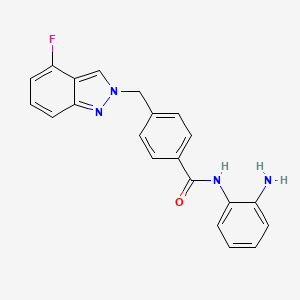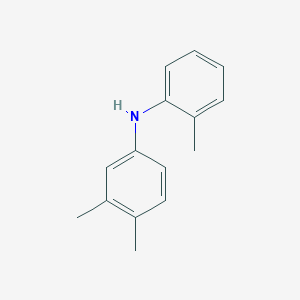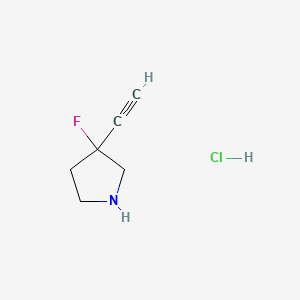
3-(4-(Dibromomethyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Dibromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dibromomethyl)phenyl)acrylic acid typically involves the bromination of 4-methylphenylacrylic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 4-methylphenylacrylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dibromomethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.
Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted phenylacrylic acids.
Scientific Research Applications
3-(4-(Dibromomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Dibromomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dibromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromomethyl)phenylacrylic acid: Similar structure but with a single bromine atom.
3-(4-Chloromethyl)phenylacrylic acid: Contains a chloromethyl group instead of a dibromomethyl group.
3-(4-Methyl)phenylacrylic acid: Lacks the bromine atoms, having only a methyl group.
Uniqueness
3-(4-(Dibromomethyl)phenyl)acrylic acid is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The dibromomethyl group can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Properties
Molecular Formula |
C10H8Br2O2 |
|---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
(E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
InChI Key |
MBCDGYPCYLKFQJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


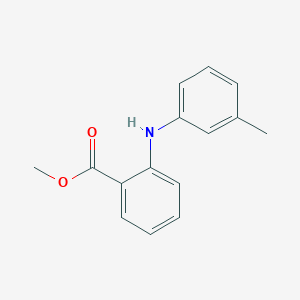
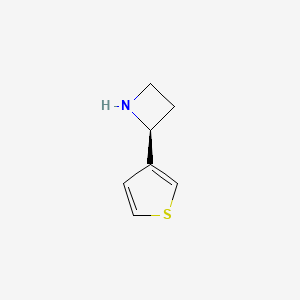
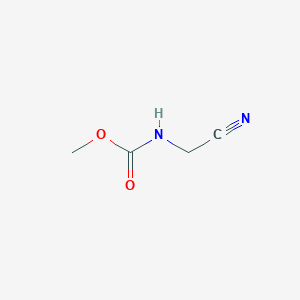
![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
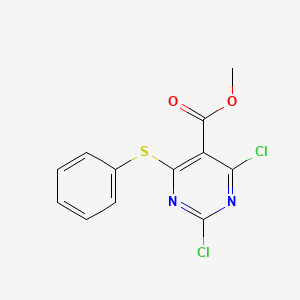
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
